molecular formula C11H15NO B8555332 2-(Piperidin-3-yl)phenol

2-(Piperidin-3-yl)phenol

Cat. No. B8555332
M. Wt: 177.24 g/mol
InChI Key: CFEOLNXVLFCYBV-UHFFFAOYSA-N
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Patent
US08492549B2

Procedure details

HBr was prepared by heating 3-(2-methoxyphenyl)piperidine.HCl (46 mg, 0.20 mmol) with 48% HBr in a microwave reactor at 120° C. for one hour. After evaporation, 61 mg of the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]1.Cl.[BrH:16]>>[BrH:16].[NH:11]1[CH2:12][CH2:13][CH2:14][CH:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[OH:2])[CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CNCCC1
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Name
Type
product
Smiles
Br
Name
Type
product
Smiles
N1CC(CCC1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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